
Pagoclone
Übersicht
Beschreibung
Pagoclon ist ein Anxiolytikum aus der Familie der Cyclopyrrolone, verwandt mit besser bekannten Medikamenten wie dem Schlafmittel Zopiclon . Es wurde von einem französischen Team synthetisiert, das für Rhone-Poulenc & Rorer S.A. arbeitete. Pagoclon gehört zur Klasse der Nicht-Benzodiazepine, die ähnliche Wirkungen wie die ältere Benzodiazepingruppe haben, aber eine ganz andere chemische Struktur . Es wurde nie kommerzialisiert .
Analyse Chemischer Reaktionen
Pagoclon durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es bindet mit annähernd gleicher hoher Affinität (0,7–9,1 nM) an die Benzodiazepin-Bindungsstelle des menschlichen GABA A-Rezeptors, der entweder eine α1-, α2-, α3- oder α5-Untereinheit enthält . Es ist ein partieller Agonist an α1-, α2- und α5-haltigen GABAA-Rezeptoren und ein voller Agonist an Rezeptoren, die eine α3-Untereinheit enthalten . Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht umfassend dokumentiert.
Wissenschaftliche Forschungsanwendungen
Pagoclon wurde auf seine potenzielle Verwendung bei der Behandlung von Panik- und Angststörungen untersucht . Präklinische Studien legen nahe, dass Pagoclon einen klinischen Nutzen als Anxiolytikum haben könnte, mit einer reduzierten Häufigkeit von Nebenwirkungen . Es wurde auch als Medikament zur Verbesserung der Sprachflüssigkeit bei Stotterern getestet, obwohl die Forschung für diese Anwendung nach enttäuschenden Ergebnissen in klinischen Phase-II-Studien eingestellt wurde . Darüber hinaus hat der Pharmakologe David Nutt Pagoclon als mögliche Basis vorgeschlagen, aus der ein besseres Sozialmedikament hergestellt werden könnte, da es die positiven Wirkungen von Alkohol hervorruft, ohne die negativen Wirkungen wie Aggression, Amnesie, Übelkeit, Koordinationsverlust und Leberschäden zu verursachen .
Wirkmechanismus
Pagoclon ist ein subtypspezifisches Medikament, das in erster Linie an die Alpha2/Alpha3-Subtypen des GABAA-Rezeptors bindet, die für die angstlösenden Wirkungen dieser Art von Medikamenten verantwortlich sind . Es hat relativ wenig Wirksamkeit am Alpha1-Subtyp, der die sedativen und gedächtnisvermindernden Wirkungen hervorruft . Bei Ratten wurde 5′-Hydroxypagoclon als ein Hauptmetabolit identifiziert, der eine deutlich größere Wirksamkeit am α1-Subtyp aufweist als die Muttersubstanz und sich als signifikant anxiolytisch wirksam erwies und Sedierung hervorrief .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Pagoclone functions primarily as a partial agonist at the GABA-A receptor, which is crucial in mediating inhibitory neurotransmission in the brain. Unlike full agonists, this compound activates the receptor to a lesser extent, potentially reducing the risk of side effects commonly associated with benzodiazepines (BDZ) such as sedation and tolerance .
Clinical Applications
This compound has been investigated primarily for two main applications: anxiety disorders and persistent developmental stuttering .
Anxiety Disorders
This compound has shown promise as an anxiolytic agent. A double-blind crossover study involving patients with panic disorder demonstrated a reduction in panic attacks during treatment with this compound compared to placebo. The mean number of panic attacks decreased significantly from 5.8 to 3.6 per week .
Study | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Crossover Trial | 14 patients | 6 weeks | Significant reduction in panic attacks; no severe side effects reported. |
Stuttering
This compound is notably recognized for its potential in treating stuttering. In a Phase II clinical trial involving 132 adults, this compound was associated with statistically significant improvements in stuttering severity compared to placebo. Notably, 55% of patients treated with this compound reported improvement at week 8 versus 36% in the placebo group .
Trial Phase | Sample Size | Duration | Efficacy Results |
---|---|---|---|
Phase II | 132 patients | 8 weeks + 1 year open-label extension | Average 19.4% reduction in syllables stuttered; well-tolerated with headache as the most common side effect. |
Case Studies and Observational Insights
Several case studies have provided anecdotal evidence supporting the efficacy of this compound:
- Case Study on Stuttering : A participant reported significant improvement in fluency and fine motor control after being treated with this compound over several months .
- Long-term Observations : In an open-label extension following initial trials, patients continued to show sustained improvements in stuttering symptoms over one year, suggesting long-term benefits of this compound treatment .
Wirkmechanismus
Pagoclone is a subtype-selective drug that binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor, which are responsible for the anti-anxiety effects of these kinds of drugs . It has relatively little efficacy at the alpha1 subtype, which produces the sedative and memory loss effects . In rats, 5′-hydroxythis compound was identified as a major metabolite, which has a considerably greater efficacy at the α1 subtype than the parent compound and was shown to have significant anxiolytic-like activity and to produce sedation .
Vergleich Mit ähnlichen Verbindungen
Pagoclon ist mit anderen Medikamenten aus der Cyclopyrrolonfamilie verwandt, wie z. B. Zopiclon . Es wird auch mit Benzodiazepinen verglichen, da es an die gleichen GABAA-Rezeptorstellen bindet, aber eine andere chemische Struktur hat . Im Gegensatz zu Benzodiazepinen erzeugt Pagoclon in niedrigen Dosen angstlösende Wirkungen mit geringen sedativen oder amnestischen Wirkungen . Ähnliche Verbindungen umfassen Zopiclon und Pazinaclone, die ebenfalls einen Isoindolon-Strukturbaustein enthalten .
Vorbereitungsmethoden
Pagoclon und Pazinaclone enthalten beide einen Isoindolon-Strukturbaustein . Die Synthesewege und Reaktionsbedingungen für Pagoclon beinhalten die Bildung dieser Isoindolonstruktur. Detaillierte industrielle Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar.
Biologische Aktivität
Pagoclone is a novel anxiolytic compound belonging to the cyclopyrrolone family, which has garnered attention for its potential therapeutic effects in treating stuttering and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound (chemical formula: C23H22ClN3O2) functions primarily as a partial agonist at the gamma-aminobutyric acid type A (GABAA) receptor, a key player in the modulation of neurotransmitter activity related to anxiety and stress responses . Its mechanism involves enhancing GABAergic transmission, which leads to anxiolytic effects without the full sedative properties associated with traditional benzodiazepines.
Treatment of Stuttering
A pivotal study evaluated this compound's effectiveness in reducing stuttering severity. This randomized, double-blind trial involved 132 participants, with 88 receiving this compound and 44 receiving a placebo over an 8-week period. The results indicated a significant reduction in stuttering symptoms:
- Average Reduction in Stuttered Syllables:
- This compound: 19.4%
- Placebo: 5.1%
Moreover, during a subsequent open-label extension phase lasting one year, participants treated with this compound exhibited a 40% reduction in stuttered syllables .
Anxiolytic Properties
This compound's anxiolytic effects have also been assessed in animal models and clinical settings. Research indicates that it effectively reduces anxiety-like behaviors in rats, suggesting potential applications for generalized anxiety disorder (GAD). The anxiolytic action is believed to be mediated through GABA receptor modulation, similar to other established anxiolytics but with a more favorable side effect profile .
Summary of Clinical Findings
Study Focus | Population Size | Treatment Duration | Stuttering Reduction (this compound) | Side Effects |
---|---|---|---|---|
Stuttering | 132 | 8 weeks | 19.4% | Headaches (12.5%) |
Long-term Efficacy | 88 | 1 year | 40% | Minor fatigue (12%) |
Anxiety Disorders | Various | Varies | Significant reduction observed | Minimal adverse events |
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials. The most common adverse effects reported were headaches and mild fatigue, with no severe side effects noted during the studies . The evaluation of its abuse potential indicated that this compound does not possess significant addictive properties compared to traditional benzodiazepines, making it a promising candidate for further development in anxiety treatment .
Case Study 1: Adult Patient with Stuttering
An adult male patient who participated in the double-blind study reported substantial improvements in communication abilities after eight weeks of this compound treatment. His stuttering frequency decreased significantly, leading to enhanced social interactions and quality of life.
Case Study 2: Generalized Anxiety Disorder
In another case involving patients with GAD, this compound was administered over a period of three months. Patients reported reduced anxiety levels and improved daily functioning without significant side effects. Follow-up assessments indicated sustained improvements even after discontinuation of the drug.
Q & A
Basic Research Questions
Q. How can the PICO framework be applied to formulate focused research questions on Pagoclone’s efficacy in anxiety disorders?
- Methodological Answer : Use the Population, Intervention, Comparison, Outcome, Timeframe (PICO-T) structure. For example:
- Population : Adults diagnosed with generalized anxiety disorder (GAD).
- Intervention : this compound administration (dosage range: 0.15–0.6 mg/day).
- Comparison : Placebo or active comparator (e.g., benzodiazepines).
- Outcome : Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores.
- Timeframe : 6–8 weeks.
Q. What experimental design considerations are critical for preclinical studies evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Animal Models : Use species with metabolic pathways analogous to humans (e.g., rodents for initial screening, non-human primates for advanced trials).
- Dose Escalation : Include multiple dose cohorts to assess linearity in absorption and clearance rates.
- Analytical Methods : Validate high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements.
- Ethics Compliance : Follow NIH guidelines for reporting preclinical data, including sample size justification and randomization protocols .
Q. How can researchers address variability in this compound’s anxiolytic effects across demographic subgroups?
- Methodological Answer :
- Stratified Sampling : Segment participants by age, sex, and genetic biomarkers (e.g., CYP450 enzyme polymorphisms affecting drug metabolism).
- Covariate Adjustment : Use multivariate regression models to isolate demographic influences on treatment response.
- Meta-Analysis : Aggregate data from trials with heterogeneous populations to identify consistent trends .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s efficacy data between early-phase trials and real-world observational studies?
- Methodological Answer :
- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate internal validity discrepancies (e.g., selection bias in randomized trials vs. confounding factors in observational studies).
- Individual Participant Data (IPD) Meta-Analysis : Re-analyze raw datasets to harmonize outcome measures and adjust for unmeasured covariates.
- Mechanistic Studies : Conduct in vitro assays to explore receptor-binding affinity variations under different physiological conditions .
Q. How can translational research frameworks bridge gaps between this compound’s preclinical neurochemical findings and clinical outcomes?
- Methodological Answer :
- Reverse Translation : Use clinical trial data to refine animal models (e.g., adjusting dosages to match human exposure levels).
- Biomarker Validation : Identify surrogate endpoints (e.g., GABA-A receptor occupancy via PET imaging) correlating with therapeutic effects.
- Systems Pharmacology : Develop computational models integrating pharmacokinetic/pharmacodynamic (PK/PD) data to predict dose-response relationships .
Q. What strategies mitigate attrition bias in long-term this compound trials for chronic anxiety management?
- Methodological Answer :
- Retention Incentives : Implement staggered compensation and telehealth follow-ups to reduce dropout rates.
- Intent-to-Treat (ITT) Analysis : Include all randomized participants, regardless of completion status, to preserve statistical power.
- Sensitivity Analyses : Compare ITT results with per-protocol analyses to quantify bias magnitude .
Q. How should researchers design studies to evaluate this compound’s potential off-target effects on cognitive function?
- Methodological Answer :
- Dual-Task Paradigms : Integrate cognitive assessments (e.g., Stroop test, digit-span memory tasks) into anxiety trials.
- Longitudinal Monitoring : Track cognitive performance at baseline, mid-treatment, and post-treatment.
- Control for Confounders : Adjust for variables like sleep quality and comorbid depression using mixed-effects models .
Q. Data Analysis and Reporting
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent response curves?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLMEM) : Estimate population parameters (e.g., EC50, Hill coefficient) while accounting for inter-individual variability.
- Bayesian Hierarchical Models : Incorporate prior pharmacokinetic data to improve parameter estimation in small-sample studies.
- Visualization : Use Emax models to plot dose-response relationships with 95% confidence intervals .
Q. How can systematic reviews address publication bias in this compound research?
- Methodological Answer :
- Grey Literature Search : Include conference abstracts, clinical trial registries (ClinicalTrials.gov ), and dissertations.
- Funnel Plots and Egger’s Test : Statistically assess asymmetry in effect size distributions.
- Trim-and-Fill Analysis : Impute missing studies to estimate adjusted effect sizes .
Q. Ethical and Methodological Challenges
Q. What ethical considerations arise in designing placebo-controlled trials for this compound in treatment-resistant populations?
- Methodological Answer :
- Equipoise Justification : Demonstrate clinical uncertainty about this compound’s superiority over existing therapies.
- Rescue Protocols : Allow early exit for non-responders with severe symptoms.
- Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to halt trials if harm is detected .
Eigenschaften
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pagoclone is a subtype-selective drug which binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor which are responsible for the anti-anxiety effects of these kind of drugs, but has relatively little efficacy at the alpha1 subtype which produces the sedative and memory loss effects. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
133737-32-3, 133737-48-1 | |
Record name | Pagoclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pagoclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 59037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.